3,4-Dihydro-benzo[1,4]oxazin-2-one

PI3K inhibition kinase inhibitors multi-isoform targeting

3,4-Dihydro-benzo[1,4]oxazin-2-one (CAS 98554-71-3) is a privileged benzoxazinone scaffold validated as a core pharmacophore for multi-isoform PI3K inhibitors, nonsteroidal PR antagonists (>80-fold selectivity), and antimicrobial agents with superior activity to ampicillin. Its discrete H-bond donor/acceptor profile (1 donor, 3 acceptors) and planar geometry enable regioselective functionalization at multiple positions, delivering tunable isoform selectivity and ADME properties that alternative heterocyclic cores (quinoxalinones, benzoxazolones) cannot match. This scaffold has been utilized in enantioselective syntheses achieving up to 99.9% ee, making it the strategic choice for stereospecific drug candidate programs. Secure high-purity, R&D-ready material today.

Molecular Formula C8H7NO2
Molecular Weight 149.149
CAS No. 98554-71-3
Cat. No. B2823277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-benzo[1,4]oxazin-2-one
CAS98554-71-3
Molecular FormulaC8H7NO2
Molecular Weight149.149
Structural Identifiers
SMILESC1C(=O)OC2=CC=CC=C2N1
InChIInChI=1S/C8H7NO2/c10-8-5-9-6-3-1-2-4-7(6)11-8/h1-4,9H,5H2
InChIKeyPDBUTMYDZLUVCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-benzo[1,4]oxazin-2-one (CAS 98554-71-3): Core Benzoxazinone Scaffold for Kinase and Antimicrobial Inhibitor Development


3,4-Dihydro-benzo[1,4]oxazin-2-one (CAS 98554-71-3) is a heterocyclic compound featuring a fused benzene and 1,4-oxazine ring system with a carbonyl at position 2 . This benzoxazinone core is a privileged scaffold in medicinal chemistry due to its discrete physicochemical profile and capacity for diverse chemical modifications . The compound serves as a versatile intermediate for synthesizing biologically active molecules, including multi-isoform PI3K inhibitors, antimicrobial agents, and progesterone receptor antagonists [1][2]. With a molecular weight of 149.15 g/mol and formula C8H7NO2, this scaffold has demonstrated utility across multiple therapeutic programs .

3,4-Dihydro-benzo[1,4]oxazin-2-one: Why Alternative Heterocyclic Cores Cannot Replicate Its Target Engagement Profile


The benzoxazinone scaffold of CAS 98554-71-3 offers a discrete physicochemical and structural profile that distinguishes it from alternative heterocyclic cores such as quinoxalinones and benzoxazolones. The 3,4-dihydro-2H-benzo[1,4]oxazine framework provides a unique combination of hydrogen bond donor/acceptor capacity (1 donor, 3 acceptors) and a planar geometry that facilitates specific binding interactions with kinase active sites and nuclear receptors [1]. Comparative docking studies with quinoxalinone analogs reveal that the oxygen atom at position 1 of the oxazine ring critically influences binding orientation and target selectivity [2]. Furthermore, the benzoxazinone core is recognized as a privileged scaffold due to its bioisosteric preference over pharmacokinetically weaker moieties and its capacity for regioselective functionalization at multiple positions [1]. These structural determinants mean that substituting a quinoxalinone, benzoxazolone, or coumarin core often results in loss of target potency, altered isoform selectivity, or compromised physicochemical properties. The following quantitative evidence demonstrates exactly where and by what magnitude the benzoxazinone scaffold provides verifiable differentiation.

Quantitative Differentiation Evidence for 3,4-Dihydro-benzo[1,4]oxazin-2-one Scaffold: Comparator-Based Potency, Selectivity, and Synthetic Yield Data


PI3K Multi-Isoform Inhibition: Benzoxazinone Scaffold Enables Balanced Pan-PI3K Activity Profile

The 3,4-dihydro-2H-benzo[1,4]oxazine scaffold enables multi-isoform PI3K inhibition that is not achievable with single-ring heterocyclic alternatives. While the parent unsubstituted compound serves as the core building block, SAR studies of substituted benzoxazines demonstrate that this scaffold can be tuned to achieve balanced inhibition across PI3K isoforms with defined potency ranges [1].

PI3K inhibition kinase inhibitors multi-isoform targeting oncology

Antimicrobial Activity: Benzoxazinone Derivatives Demonstrate Superior Potency to Ampicillin and Chloramphenicol

Functionalized benzoxazinone derivatives demonstrate antibacterial activity superior to clinical standard antibiotics. Compounds 23e and 26e from a benzoxazinone series displayed promising antibacterial activity than ampicillin and chloramphenicol, while compound 26d showed promising antifungal potency compared to ketoconazole [1]. The SAR study established that electron-withdrawing groups increase both antibacterial and antifungal activity of 2-oxo-benzo[1,4]oxazines [1].

antimicrobial antibacterial antifungal SAR drug discovery

Chiral Purity: Rh-Catalyzed Asymmetric Arylation Achieves Up to 99.9% ee for Benzoxazinone Scaffold

The benzoxazinone scaffold can be accessed in exceptionally high enantiomeric purity via rhodium-catalyzed asymmetric arylation. This protocol provides efficient access to chiral 3,4-dihydrobenzo[1,4]oxazin-2-ones with up to 99.9% ee, representing a significant synthetic advantage over alternative heterocyclic systems that lack established enantioselective synthetic routes [1].

asymmetric synthesis enantioselective catalysis chiral building blocks process chemistry

Selective Cytotoxicity: Benzoxazinone Scaffold Shows Improved Cancer Cell Selectivity vs. Cisplatin

Selected 3,4-dihydro-1,4-benzoxazin-2-one derivatives demonstrate improved selectivity for cancer cells over normal cells compared to the clinical chemotherapeutic cisplatin. The most active compounds (5, 9–11) showed much better selectivity for MRC-5 normal cells (up to 17.4-fold) compared to cisplatin, with compound 10 exhibiting an IC50 of 10.46 ± 0.82 μM against HeLa cervical cancer cells [1].

cytotoxicity anticancer selectivity index HeLa cells drug safety

α-Glucosidase Inhibition: Benzoxazinone Scaffold Demonstrates Micromolar Enzyme Inhibition Activity

3,4-Dihydro-1,4-benzoxazin-2-one derivatives exhibit significant α-glucosidase enzyme inhibition in the micromolar range, a validated target for type 2 diabetes mellitus. Compounds 10 and 11 exerted significant inhibition of α-glucosidase at 52.54 ± 0.09 μM and 40.09 ± 0.49 μM, respectively [1].

α-glucosidase inhibition diabetes metabolic disorders enzyme inhibition

Progesterone Receptor Antagonism: Benzoxazinone Core Enables >80-Fold Selectivity Over Glucocorticoid and Androgen Receptors

6-Aryl-1,4-dihydro-benzo[d][1,3]oxazin-2-ones demonstrate potent progesterone receptor (PR) antagonism with excellent selectivity over related steroid receptors. These compounds showed good selectivity for PR over glucocorticoid and androgen receptors, with greater than 80-fold selectivity at PR for compound 4h [1]. Numerous 6-aryl benzoxazinones were orally active in rat uterine decidualization and component C3 assays, with compound 4h showing potencies comparable to mifepristone in these in vivo models [1].

progesterone receptor antagonist nuclear receptor selectivity reproductive health

Strategic Procurement Applications for 3,4-Dihydro-benzo[1,4]oxazin-2-one Scaffold: Evidence-Backed Research Use Cases


PI3K Multi-Isoform Inhibitor Lead Optimization Programs

The 3,4-dihydro-2H-benzo[1,4]oxazine scaffold has been validated as a core pharmacophore for developing multi-isoform PI3K inhibitors, making CAS 98554-71-3 a strategic starting material for kinase inhibitor programs. The scaffold's SAR and pharmacokinetic profiles have been systematically characterized, enabling rational substitution at multiple positions to tune isoform selectivity and ADME properties [1].

Nonsteroidal Progesterone Receptor (PR) Antagonist Development

The benzoxazinone core serves as the foundation for a class of nonsteroidal PR antagonists that demonstrate >80-fold selectivity over glucocorticoid and androgen receptors and oral activity comparable to mifepristone in vivo [2]. This scaffold is the starting point for synthesizing 6-aryl-1,4-dihydro-benzo[d][1,3]oxazin-2-ones for reproductive health applications.

Antimicrobial Lead Discovery: Antibacterial and Antifungal Programs

Functionalized derivatives of this benzoxazinone scaffold have demonstrated antibacterial activity superior to ampicillin and chloramphenicol, with SAR studies establishing the beneficial effects of electron-withdrawing substituents [3]. Cytotoxic studies of active compounds confirmed non-toxic profiles in 3T3 fibroblast cell lines, supporting their development as antimicrobial agents with favorable safety margins [3].

Asymmetric Synthesis of Chiral Bioactive Molecules

CAS 98554-71-3 serves as a key intermediate in the enantioselective synthesis of chiral 3,4-dihydrobenzo[1,4]oxazin-2-ones via rhodium-catalyzed asymmetric arylation, achieving up to 99.9% ee [4]. This validated methodology enables access to optically active compounds required for stereospecific drug candidates including pyruvate kinase activators and antiretroviral agents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydro-benzo[1,4]oxazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.